Methantheline
Description
This compound is a synthetic antispasmodic. Antispasmodics are used to relieve cramps or spasms of the stomach, intestines, and bladder. This compound is used to treat intestine or stomach ulcers (peptic ulcer disease), intestine problems (irritable bowel syndrome), pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, or urinary problems (reflex neurogenic bladder in children).
A quaternary ammonium compound that acts as an antimuscarinic agent. It has been used in the treatment of PEPTIC ULCER, in gastrointestinal disorders associated with smooth muscle spasm, and in the management of urinary incontinence, and may also be used for the treatment of HYPERHIDROSIS.
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. |
|---|---|
CAS No. |
5818-17-7 |
Molecular Formula |
C21H26NO3+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |
InChI |
InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |
InChI Key |
GZHFODJQISUKAY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Other CAS No. |
5818-17-7 |
physical_description |
Solid |
solubility |
1.32e-04 g/L |
Synonyms |
Banthine methantheline methantheline bromide Vagantin |
Origin of Product |
United States |
Historical Trajectory and Foundational Research of Methantheline
Early Discoveries and Initial Academic Investigations of Antimuscarinic Agents
The understanding and therapeutic application of antimuscarinic agents have a rich history rooted in the study of natural alkaloids. For centuries, extracts from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), were known for their potent physiological effects. oup.comnih.govdss.go.th These effects, which included pupil dilation, were first studied systematically in the 19th century. The active compound, atropine (B194438), was first isolated in 1813 by Heinrich F. G. Mein and was later the subject of significant pharmacological investigation. oup.com
The pioneering work of scientists in the late 19th and early 20th centuries laid the groundwork for understanding the cholinergic nervous system. In 1914, Sir Henry Dale distinguished between the "muscarinic" and "nicotinic" actions of acetylcholine (B1216132), based on their mimicry of the effects of muscarine, a substance isolated from the Amanita muscaria mushroom, and nicotine, respectively. oup.com This fundamental discovery paved the way for the classification of cholinergic receptors and the drugs that interact with them. Antimuscarinic agents, therefore, are substances that block the effects of acetylcholine at muscarinic receptors.
Early research focused on naturally occurring antimuscarinics like atropine and scopolamine. nih.gov These compounds, however, were known to have widespread effects throughout the body, including significant central nervous system effects, which limited their therapeutic utility. oup.comnih.gov This prompted a search for synthetic derivatives with more selective actions.
Evolution of Quaternary Ammonium (B1175870) Compounds in Pharmaceutical Research
A significant advancement in the development of antimuscarinic agents was the synthesis of quaternary ammonium compounds. drugbank.com These molecules possess a positively charged nitrogen atom, which generally limits their ability to cross the blood-brain barrier. oup.com This characteristic was highly desirable as it could reduce the central nervous system side effects associated with tertiary amine antimuscarinics like atropine.
The investigation into quaternary ammonium compounds in medicinal chemistry began to gain momentum in the early to mid-20th century. drugbank.com Initially, their germicidal properties were a primary focus of research. drugbank.com However, their potential as anticholinergic agents soon became apparent. By modifying the structure of existing antimuscarinic agents to include a quaternary ammonium group, researchers could create peripherally acting drugs with a more favorable therapeutic profile for certain conditions.
This line of research led to the development of several important drugs. For instance, ipratropium (B1672105) bromide, a quaternary ammonium derivative of atropine, was introduced in 1974 and became a valuable treatment for respiratory diseases due to its localized effects in the lungs. nih.gov The development of these compounds marked a pivotal shift in pharmaceutical research, demonstrating the power of chemical modification to enhance the therapeutic properties of a drug.
Historical Scientific Context of Methantheline Development in the Mid-20th Century
This compound was developed in the mid-20th century, a period characterized by a burgeoning pharmaceutical industry and a growing understanding of autonomic pharmacology. informativejournals.com The primary therapeutic target for the development of new antimuscarinic agents at this time was the treatment of peptic ulcer disease. nih.govresearchgate.netresearchgate.net The prevailing theory was that by reducing gastric acid secretion and gastrointestinal motility, the healing of ulcers could be promoted.
This compound bromide, with the trade name Banthine, was first approved in 1951. researchgate.net It emerged from the systematic effort to synthesize and screen new quaternary ammonium compounds for their anticholinergic activity. As a synthetic quaternary ammonium antimuscarinic, this compound was designed to have a more potent and selective action on the gastrointestinal tract compared to atropine, with reduced central nervous system effects. researchgate.net
The development of this compound and its analogues, such as propantheline (B1209224) bromide, represented a significant therapeutic advance in the management of gastrointestinal disorders before the advent of H2-receptor antagonists and proton pump inhibitors. sweathelp.orgscielo.br These agents provided a new tool for clinicians to manage conditions characterized by smooth muscle spasm and hypersecretion. nih.govresearchgate.net
Academic Contributions to Understanding this compound's Early Pharmacological Profile
Following its introduction, this compound became the subject of numerous academic studies aimed at characterizing its pharmacological effects. Early clinical evaluations in the 1950s focused on its efficacy in gastroenterology, particularly for the treatment of peptic ulcers. These studies confirmed its ability to reduce gastric motility and secretions.
Research also delved into its mechanism of action. It was established that this compound acts as a competitive antagonist of acetylcholine at muscarinic receptors. This means it binds to the same receptors as acetylcholine but does not activate them, thereby blocking the neurotransmitter's effects on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine. researchgate.netresearchgate.net
Subsequent academic research further refined the understanding of this compound's pharmacology. Studies have characterized its binding to the five human muscarinic receptor subtypes (M1-M5), revealing it to be a non-selective antagonist with nanomolar affinity. It was also noted that in comparison to atropine, this compound's influence on parasympathetic nervous transmission was more pronounced at the ganglionic level rather than solely at peripheral muscarinic receptors. researchgate.net These academic contributions were crucial in defining the therapeutic applications and limitations of this compound.
Advanced Synthetic Methodologies and Chemical Derivatization of Methantheline
Elucidation of Original Synthetic Pathways for Methantheline
The key steps can be elucidated as follows:
Synthesis of Xanthene-9-carboxylic acid : The foundational precursor is xanthene-9-carboxylic acid. This intermediate can be prepared through various classical methods. A common approach involves the carbonation of a xanthenyl anion, which is generated by treating 9H-xanthene with a strong base like an organolithium reagent (e.g., n-butyllithium) followed by quenching with carbon dioxide.
Esterification : The resulting xanthene-9-carboxylic acid is then esterified with 2-(diethylamino)ethanol. This reaction is typically carried out under acidic conditions or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with the amino alcohol to form the ester.
Quaternization : The final step involves the quaternization of the tertiary amine of the ester intermediate. This is achieved by reacting the diethylamino group with methyl bromide. The lone pair of electrons on the nitrogen atom attacks the methyl group of methyl bromide, displacing the bromide ion and forming the quaternary ammonium (B1175870) salt, this compound bromide. ncats.io
This sequence provides a reliable and scalable route to the final drug substance, relying on fundamental and well-established organic reactions.
Exploration of Novel Synthetic Approaches and Eco-Friendly Methodologies for this compound
Modern synthetic chemistry has increasingly focused on developing more efficient, sustainable, and environmentally friendly processes ("green chemistry"). For a molecule like this compound, these efforts primarily target the synthesis of its core xanthene scaffold. The xanthene structure is present in numerous bioactive compounds and dyes. informativejournals.com
Recent research highlights several innovative methods for synthesizing xanthene derivatives:
Ultrasound-Assisted Synthesis : The use of ultrasound irradiation has emerged as a green methodology for constructing xanthenes. This technique can lead to higher yields, significantly faster reaction times, and improved selectivity under milder reaction conditions compared to conventional heating methods.
Novel Catalysts : A variety of novel catalysts have been developed for the efficient synthesis of xanthene derivatives, often through one-pot condensation reactions of aldehydes with dimedone or other 1,3-dicarbonyl compounds. informativejournals.com These include:
Dicationic Brönsted acidic ionic liquids, which can act as efficient and reusable catalysts under solvent-free conditions.
Nano-amino acid-based ionic liquids, which also serve as effective catalysts in solvent-free environments.
Natural catalysts like agar (B569324) have been employed for the green synthesis of xanthene derivatives at room temperature.
Solvent-Free Conditions : Many modern protocols focus on eliminating volatile and often toxic organic solvents, performing reactions under solvent-free or "neat" conditions, which aligns with the principles of green chemistry. informativejournals.com
These advanced methodologies, while developed for xanthene derivatives in general, provide a clear pathway to a more sustainable synthesis of the key intermediates required for producing this compound. dntb.gov.ua
Design and Synthesis of this compound Analogs and Derivatives
The chemical scaffold of this compound has served as a template for the design and synthesis of other related antimuscarinic agents and research tools.
The development of analogs often involves modifying peripheral chemical groups to enhance potency, selectivity, or pharmacokinetic properties. A prominent example is Propantheline (B1209224) bromide .
Propantheline Bromide : Propantheline is a close synthetic analogue of this compound. wileymicrositebuilder.com The primary structural difference is the substitution of the two N-ethyl groups in this compound with two N-isopropyl groups in propantheline. This seemingly minor modification results in significantly higher antimuscarinic activity, with propantheline being up to five times more potent than this compound. wileymicrositebuilder.com The synthesis of propantheline follows a parallel pathway to that of this compound, utilizing 2-(diisopropylamino)ethanol (B145969) in the esterification step, followed by quaternization with methyl bromide.
| Feature | This compound | Propantheline |
|---|---|---|
| Core Structure | Xanthene-9-carboxylate | Xanthene-9-carboxylate |
| Quaternary Ammonium Group | Diethyl-methyl-ammonium | Diisopropyl-methyl-ammonium |
| Relative Antimuscarinic Activity | Base | 2 to 5 times greater than this compound wileymicrositebuilder.com |
The design of such analogs is a classic example of structure-activity relationship (SAR) studies, where systematic structural changes are made to optimize a drug's pharmacological profile. bputevaluation.compharmdbm.com
Isotopically labeled compounds are indispensable tools in drug development, particularly for studying a drug's absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.com Deuterium-labeled analogs, such as this compound-d3 bromide, are frequently used for these purposes.
Purpose of Labeling : Stable isotope labeling (e.g., with deuterium (B1214612), 2H) creates a heavier version of the drug molecule that is chemically identical but can be distinguished by mass spectrometry. This allows researchers to track the parent drug and its metabolites in biological samples with high precision. symeres.com
Synthetic Strategy : The synthesis of an isotope-labeled compound aims to incorporate the isotope in a metabolically stable position. chemicalsknowledgehub.com For this compound-d3 bromide, the most logical and common strategy is to introduce the deuterium atoms during the final quaternization step.
The synthesis would proceed identically to the standard method to produce the N,N-diethyl-2-(9H-xanthene-9-carbonyloxy)ethanamine intermediate.
In the final step, instead of using methyl bromide (CH₃Br), deuterated methyl bromide (CD₃Br) is used as the alkylating agent.
This reaction introduces a trideuterated methyl group (-CD₃) onto the nitrogen atom, yielding this compound-d3 bromide.
This late-stage introduction of the isotopic label is synthetically efficient, as it minimizes the cost associated with using expensive labeled reagents throughout a multi-step sequence. chemicalsknowledgehub.com
Molecular and Cellular Pharmacology of Methantheline
Fundamental Mechanisms of Action at the Molecular Level
Methantheline is a synthetic antimuscarinic agent that functions by inhibiting the actions of acetylcholine (B1216132), a primary neurotransmitter. ncats.iopatsnap.com Its mechanism of action is centered on its ability to block muscarinic acetylcholine receptors, which are found on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine without direct cholinergic innervation. ncats.io This blockade prevents the physiological responses typically mediated by parasympathetic nerve stimulation. Additionally, research has identified a secondary interaction with the enzyme acetylcholinesterase. ncats.io
Antagonism of Muscarinic Acetylcholine Receptors
The principal pharmacological effect of this compound is its action as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.com These G-protein coupled receptors are divided into five subtypes (M1-M5), all of which are present in the central nervous system, while also being distributed in various peripheral tissues such as the heart, smooth muscle, and glands. By binding to these receptors, this compound prevents acetylcholine from binding and initiating its signal transduction cascade, thereby reducing activities like gastrointestinal motility and secretion. patsnap.com
Research into the binding of this compound (MB) to human muscarinic receptor subtypes (hM1-hM5) has demonstrated that it acts as a competitive antagonist. researchgate.net Studies using radioligand binding assays with [³H]N-methylscopolamine ([³H]NMS), a classic muscarinic antagonist, have shown that this compound competes for the same binding site. researchgate.net The interaction is best described by a competitive model across all five subtypes. The equilibrium binding data, when analyzed using a competitive model, yielded inhibition constants (logKᵢ) that indicate a nanomolar affinity for the receptors. researchgate.net
Table 1: this compound (MB) Equilibrium Inhibition Constants (logKᵢ) at Human Muscarinic Receptor Subtypes
Data from equilibrium inhibition binding experiments between this compound and [³H]NMS. The logKᵢ values represent the affinity of this compound for the unoccupied receptor. Data sourced from Irmen et al., 2018. researchgate.net
| Receptor Subtype | logKᵢ (± S.E.) |
|---|---|
| hM3 | 8.71 ± 0.15 |
| hM1 | 8.68 ± 0.14 |
| hM5 | 8.58 ± 0.07 |
| hM2 | 8.27 ± 0.07 |
| hM4 | 8.25 ± 0.11 |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous neurotransmitter. While this compound's primary mechanism is competitive antagonism, its interaction has been investigated for allosteric properties. researchgate.net Dissociation binding experiments revealed that a high concentration of this compound could cause a slight allosteric retardation of [³H]NMS dissociation, with the effect varying among receptor subtypes (ranging from no effect at hM3 to a 4.6-fold retardation at hM2). researchgate.net
However, when analyzing the effects of this compound on receptor function induced by acetylcholine, a very strong negative allosteric cooperativity was observed across all subtypes. researchgate.net This strong negative cooperativity makes the interaction functionally indistinguishable from a competitive one. Therefore, while subtle allosteric effects can be detected in binding assays, this compound's functional antagonism of acetylcholine is considered competitive. researchgate.net
The functional inhibition of acetylcholine (ACh) responses by this compound confirms its competitive antagonism. The affinity of an antagonist in functional studies is expressed as the logKₒ value. Below a concentration of 1 μM, this compound competitively inhibits ACh-induced responses across all five human muscarinic receptor subtypes with nanomolar affinity. researchgate.net
The profiling across subtypes indicates that this compound is largely non-selective, although a slight preference for the hM1 and hM4 subtypes is observed in functional assays. researchgate.net The difference in affinity between most subtypes is minimal, with the most notable exception being the difference between hM3 and hM4.
Table 2: Functional Inhibition Constants (logKₒ) of this compound at Human Muscarinic Receptor Subtypes
Data characterizing the competitive inhibition of acetylcholine (ACh) by this compound. The logKₒ values represent the functional affinity of the antagonist. Data sourced from Irmen et al., 2018. researchgate.net
| Receptor Subtype | logKₒ (± S.E.) |
|---|---|
| hM1 | 9.53 ± 0.05 |
| hM4 | 9.33 ± 0.05 |
| hM5 | 8.80 ± 0.05 |
| hM2 | 8.79 ± 0.06 |
| hM3 | 8.43 ± 0.04 |
Allosteric Modulation of Muscarinic Receptor Binding and Function
Interaction with Acetylcholinesterase
In addition to its primary role as a muscarinic receptor antagonist, this compound has been shown to interact with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. ncats.io
In vitro studies investigating the effect of this compound on human erythrocyte acetylcholinesterase have determined that it acts as an inhibitor of the enzyme. ncats.io The kinetics of this inhibition are mixed, displaying both competitive and non-competitive characteristics. ncats.io The inhibitory constant (Ki) for this interaction was determined to be 240 ± 10 μM. ncats.io This indicates that this compound can interfere with acetylcholine hydrolysis, although its affinity for AChE is substantially lower than its affinity for muscarinic receptors.
Influence on Acetylcholinesterase Reactivation
This compound, a quaternary ammonium (B1175870) compound, has been studied for its effects on acetylcholinesterase (AChE), particularly in the context of reactivation after inhibition by organophosphates like soman. In vitro studies using purified human erythrocyte AChE and washed human erythrocytes have demonstrated that this compound itself acts as a mixed competitive/non-competitive inhibitor of AChE. The inhibitory constants (Ki) have been determined to be 240 +/- 10 uM (competitive) and 360 +/- 70 umol/l (non-competitive).
Research has shown that this compound can positively influence the reactivation of soman-inhibited AChE by the oxime HI 6. When this compound was added at the beginning of the "ageing" process (a process where the inhibited enzyme becomes resistant to reactivation), it increased the proportion of AChE that could be subsequently reactivated by HI 6. For instance, the addition of this compound (0.36 or 3.6 mmol/l) increased the reactivatable portion of AChE from 24.6 +/- 1.0% to 42.1 +/- 1.8% and 45 +/- 2.9%, respectively. This suggests that this compound can slow down the ageing process of the soman-inhibited enzyme, thereby allowing for a more effective reactivation by oximes.
Table 1: Effect of this compound on the Reactivation of Soman-Inhibited Acetylcholinesterase (AChE) by HI 6
| Treatment | Reactivatable AChE (% of original activity) |
|---|---|
| HI 6 alone | 24.6 +/- 1.0% |
| This compound (0.36 mmol/l) + HI 6 | 42.1 +/- 1.8% |
Other Potential Molecular Targets and Biochemical Interactions
Beyond its interaction with acetylcholinesterase, this compound's primary mechanism of action is as a muscarinic antagonist. patsnap.com It inhibits the actions of acetylcholine at muscarinic receptors on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. ncats.io This antagonism is not uniform across all muscarinic receptor subtypes. Studies have characterized its binding and function at human M1-M5 muscarinic acetylcholine receptors.
This compound also exhibits antagonist activity at the histamine (B1213489) H2 receptor. This interaction could contribute to its effects on gastric acid secretion. patsnap.com Furthermore, this compound has been noted to interact with other drugs, including other antimuscarinic agents, tricyclic antidepressants, and antipsychotic medications, which can enhance its antimuscarinic effects. patsnap.com
Table 2: Known Molecular Targets of this compound
| Target | Action | Organism |
|---|---|---|
| Muscarinic acetylcholine receptor M1 | Antagonist | Humans |
| Muscarinic acetylcholine receptor M2 | Antagonist | Humans |
| Muscarinic acetylcholine receptor M3 | Antagonist | Humans |
| Muscarinic acetylcholine receptor M4 | Antagonist | Humans |
| Muscarinic acetylcholine receptor M5 | Antagonist | Humans |
| Histamine H2 receptor | Antagonist | Humans |
Pre-clinical Pharmacodynamics in Isolated Tissues and In Vitro Systems
Effects on Smooth Muscle Contraction and Relaxation
In vitro studies have consistently demonstrated that this compound exerts a relaxant effect on smooth muscles. ncats.io This effect is a direct consequence of its antagonism of muscarinic acetylcholine receptors, which are crucial for smooth muscle contraction. patsnap.com By blocking these receptors, this compound inhibits the contractile response to acetylcholine. ncats.io This has been observed in various smooth muscle preparations, including those from the gastrointestinal and urogenital tracts. ncats.io
For example, studies on isolated gastric smooth muscle cells have shown that agents causing relaxation often do so through mechanisms that this compound would antagonize if the contraction is cholinergically mediated. While not directly studying this compound, research on other antimuscarinic drugs in isolated guinea pig trachea has shown their potent ability to relax carbachol-induced contractions, a model for acetylcholine-mediated bronchoconstriction. nih.gov This provides a parallel understanding of how this compound would likely behave in similar isolated airway smooth muscle preparations.
Inhibition of Secretory Activities (e.g., Glandular Secretions)
This compound is known to inhibit glandular secretions, an effect that is also mediated by its blockade of muscarinic receptors. ncats.io This includes the inhibition of bronchial, salivary, and sweat gland secretions, as well as a reduction in the production of gastric juice. patsnap.comncats.io The M3 muscarinic receptors are predominantly found in the glands of the gastrointestinal tract, and by blocking these, this compound reduces secretions. patsnap.com
In vitro and in vivo animal studies on salivary glands have highlighted the complex regulation of secretion. For instance, studies in rats have shown that while tricyclic antidepressants (which can have antimuscarinic properties) inhibit both reflex- and methacholine-evoked salivary secretion, other types of antidepressants without these properties only inhibit reflex secretion. nih.gov This underscores the importance of the muscarinic pathway in glandular secretion, the primary target of this compound. Other research has explored the role of various signaling pathways, such as those involving nitric oxide and the PACAP-DBI pathway, in modulating salivary secretion, providing a broader context for the mechanisms that can be inhibited by agents like this compound.
Investigations in Animal Models (Focusing on Mechanism, Not Therapeutic Efficacy)
Animal models are crucial for understanding the pharmacodynamics of drugs like this compound. These models allow for the investigation of drug effects on physiological systems in a way that is not possible in in vitro settings. For instance, in vivo cannulation methods in rats have been used to study the inhibition of salivary secretion by various compounds, providing a model to understand the antisialogogue effects of this compound.
Studies on rodent models of methamphetamine withdrawal have shown alterations in salivary gland function, demonstrating how central and peripheral pathways can influence secretion, which can be mechanistically probed with antagonists like this compound. Furthermore, animal models have been instrumental in elucidating the mechanisms of smooth muscle contraction and relaxation in various organs, providing the foundational knowledge upon which the actions of drugs like this compound are understood. herbmedpharmacol.com For example, studies on rabbit tracheal smooth muscle have detailed the contractile responses to cholinergic stimulation, which would be the target of this compound's inhibitory action.
Table of Compounds
| Compound Name |
|---|
| Acetylcholine |
| Aminoguanidine |
| Amitriptyline |
| Atropine (B194438) |
| Bumetanide |
| Carbachol |
| Citalopram |
| Clomipramine |
| Clozapine |
| Diazepam-binding inhibitor (DBI) |
| Enprofylline |
| Glycopyrrolate (B1671915) |
| HI 6 |
| Histamine |
| Imipramine |
| Indomethacin |
| Ipratropium (B1672105) bromide |
| Isobutyl methylxanthine |
| L-N6-(1-iminoethyl)-lysine dihydrochloride (B599025) (L-NIL) |
| Lipopolysaccharide (LPS) |
| Methacholine |
| Methamphetamine |
| This compound |
| Neostigmine |
| Nifedipine |
| Nitric oxide |
| Ouabain |
| Phenoxybenzamine |
| Pilocarpine |
| Pituitary adenylate cyclase-activating polypeptide (PACAP) |
| Pregnenolone |
| Quercetin |
| Scopolamine |
| Soman |
| Terbutaline |
| Theophylline |
| Vasoactive intestinal peptide |
Structure Activity Relationship Sar Studies of Methantheline and Analogs
Identification of Key Structural Features for Antimuscarinic Activity
Methantheline's efficacy as an antimuscarinic agent is intrinsically linked to its specific molecular architecture. As a synthetic cholinergic blocking agent, it functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. The core structure of this compound features a xanthene-9-carboxylate moiety, which is a bulky, hydrophobic group. This large group is believed to play a significant role in the binding of the molecule to the muscarinic receptor, likely through hydrophobic interactions.
The ester linkage within the molecule is another critical feature. This ester group connects the bulky xanthene portion to a diethylaminoethyl side chain. The precise length and nature of this side chain are important for optimal activity. Furthermore, extensive research has identified several key structural features that are critical to its activity, including the presence of a benzyl (B1604629) side chain and an oxygen atom at position 4 of the Pyrrolidine ring, as well as a substitution at positions 2 and 6 of the ring.
Impact of Quaternary Ammonium (B1175870) Moiety on Receptor Interaction
A defining characteristic of this compound is its quaternary ammonium group. This positively charged nitrogen atom is crucial for its interaction with the muscarinic receptor. ncats.iomdpi.com The permanent positive charge allows for a strong ionic interaction with a complementary negatively charged site on the receptor, which is often an aspartic acid residue in the third transmembrane domain of G-protein coupled receptors like the muscarinic receptors. This electrostatic interaction is a primary anchoring point for the drug to the receptor.
Influence of Xanthine Moiety on Pharmacological Profile
The nature of the xanthene ring system influences the drug's affinity and selectivity for different muscarinic receptor subtypes. While this compound is considered a non-selective muscarinic antagonist, the specific interactions of the xanthene group can contribute to subtle differences in its effects at various receptor sites. drugbank.com It is this bulky aromatic structure that sterically hinders the binding of the natural ligand, acetylcholine, thereby blocking its action. patsnap.com
Comparative SAR with Related Antimuscarinic Compounds (e.g., Propantheline)
A comparative analysis of the structure-activity relationships of this compound and its close analog, propantheline (B1209224), reveals subtle but important differences that affect their pharmacological profiles. Both molecules share the core xanthene-9-carboxylate structure and a quaternary ammonium group, classifying them as synthetic antimuscarinic agents. sweathelp.org
The primary structural difference lies in the alkyl substituents on the quaternary nitrogen atom and the length of the ester side chain. Propantheline has two isopropyl groups and a methyl group on the nitrogen, whereas this compound has two ethyl groups and a methyl group. Additionally, the ester side chain in propantheline is slightly different. These modifications influence the steric bulk and lipophilicity around the cationic head, which can affect receptor binding and selectivity.
Generally, propantheline is considered to be more potent than this compound in its antimuscarinic effects, particularly in reducing gastric acid secretion and gastrointestinal motility. sweathelp.org This suggests that the specific arrangement of the isopropyl groups in propantheline may allow for a more favorable interaction with the muscarinic receptor binding site compared to the ethyl groups of this compound.
Table 1: Comparative Structural and Activity Features of this compound and Propantheline
| Feature | This compound | Propantheline |
|---|---|---|
| Core Structure | Xanthene-9-carboxylate | Xanthene-9-carboxylate |
| Quaternary Ammonium Substituents | Two ethyl groups, one methyl group | Two isopropyl groups, one methyl group |
| Relative Potency | Less potent | More potent |
| Primary Clinical Use | Peptic ulcer, gastrointestinal hypermotility | Peptic ulcer, gastrointestinal hypermotility, hyperhidrosis |
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of drugs like this compound. These methods provide insights into the three-dimensional interactions between the drug molecule and its receptor, which are difficult to obtain through experimental methods alone.
Ligand-Based Drug Design Approaches
In the absence of a high-resolution crystal structure of the this compound-muscarinic receptor complex, ligand-based drug design approaches are particularly valuable. These methods rely on the knowledge of other molecules that bind to the biological target. By comparing the structures of a series of active and inactive analogs of this compound, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for antimuscarinic activity.
Quantitative Structure-Activity Relationship (QSAR) studies are another key ligand-based approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR can be used to predict the antimuscarinic potency of new, unsynthesized compounds based on descriptors such as their electronic properties, hydrophobicity, and steric parameters.
Structure-Based Drug Design Approaches
When the three-dimensional structure of the target receptor is known, structure-based drug design (SBDD) can be employed. ethernet.edu.et While a specific crystal structure of this compound bound to a muscarinic receptor may not be available, homology models of the different muscarinic receptor subtypes can be constructed based on the known structures of other G-protein coupled receptors.
Using these models, molecular docking simulations can be performed to predict the binding mode of this compound within the receptor's binding pocket. These simulations can reveal key interactions, such as the ionic bond formed by the quaternary ammonium group and the hydrophobic interactions of the xanthene moiety. This information is invaluable for designing new analogs with improved affinity and selectivity. Molecular dynamics simulations can further be used to study the dynamic nature of the drug-receptor interaction and to estimate the binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, which belong to the class of quaternary ammonium anticholinergic agents, QSAR methodologies are instrumental in understanding the structural requirements for muscarinic receptor antagonism and in designing new derivatives with desired activity profiles.
These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, followed by the application of statistical methods to develop a predictive model. The goal is to identify which molecular properties are most influential in determining the biological activity.
Research Findings
Research on the QSAR of anticholinergic compounds, particularly quaternary ammonium compounds, has revealed several key insights into their structure-activity relationships. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds are directly applicable.
One significant finding is the non-linear relationship often observed between molecular size and anticholinergic activity. For a series of soft quaternary anticholinergics, a comprehensive QSAR study demonstrated that the biological activity, when plotted against molecular volume, exhibits a biphasic or bilinear behavior. This suggests that while an increase in molecular size can initially enhance receptor binding and activity, there is an optimal size beyond which steric hindrance at the receptor binding site leads to a decrease in activity. This observation was successfully modeled using a linearized biexponential (LinBiExp) model, which proved more adequate than traditional parabolic models for capturing this trend.
Another critical factor highlighted by QSAR studies is the stereospecificity of the muscarinic receptors. For many anticholinergic agents, the different stereoisomers of a chiral compound can exhibit significantly different affinities for the receptor. QSAR models have confirmed that pure isomers, such as the 2R isomers of glycopyrrolate (B1671915) analogs, are generally more active than their corresponding racemic mixtures. researchgate.net
Furthermore, the presence of specific functional groups has been shown to be a crucial determinant of activity. For instance, the introduction of an acid moiety into the structure of soft anticholinergic esters to form their zwitterionic metabolites was found to drastically reduce or eliminate the anticholinergic activity. researchgate.net This is a key principle in the design of "soft" drugs, which are intended to be active locally but are rapidly metabolized to inactive forms upon entering systemic circulation.
QSAR studies on anticholinergics also employ various statistical methods to build predictive models. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Algorithm-based MLR (GA-MLR). japsonline.com For instance, a study on 82 compounds with known anticholinergic activity utilized PLS and GA-MLR methods to develop robust QSAR models. These models used the binding affinity for the muscarinic M3 receptor (expressed as pKi values) as the dependent variable and a set of calculated molecular descriptors as independent variables, achieving high correlation coefficients (R² > 0.8).
The descriptors used in these models often fall into several categories:
Electronic descriptors: These describe the distribution of electrons in the molecule and can influence electrostatic interactions with the receptor.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and shape indices, which are crucial for receptor fit. nih.gov
Lipophilic descriptors: These quantify the hydrophobicity of the molecule (e.g., LogP), which affects its ability to cross biological membranes and interact with hydrophobic pockets in the receptor. nih.gov
Topological descriptors: These are numerical representations of the molecular structure and branching.
Data Tables
The following tables present data from a comprehensive QSAR study on a series of soft quaternary anticholinergics, which are structurally and functionally related to this compound. The biological activity is expressed as pA₂, a measure of antagonist potency determined from guinea pig ileum assays.
Table 1: Anticholinergic Activity and Molecular Descriptors of Glycopyrrolate Analogs
| Compound | R¹ | R² | R³ | pA₂ | Molecular Volume (ų) |
| 1 | H | H | H | 9.16 | 310.5 |
| 2 | F | H | H | 8.95 | 313.9 |
| 3 | Cl | H | H | 9.20 | 320.1 |
| 4 | Br | H | H | 9.25 | 323.8 |
| 5 | I | H | H | 9.28 | 329.8 |
| 6 | CH₃ | H | H | 9.30 | 326.8 |
| 7 | OCH₃ | H | H | 8.75 | 328.2 |
| 8 | H | F | H | 8.80 | 313.9 |
| 9 | H | Cl | H | 8.90 | 320.1 |
| 10 | H | Br | H | 8.92 | 323.8 |
Table 2: Anticholinergic Activity and Molecular Descriptors of Soft Anticholinergic Esters
| Compound | Ester Group | pA₂ | Molecular Volume (ų) |
| 11 | Methyl | 7.37 | 338.7 |
| 12 | Ethyl | 7.12 | 355.0 |
| 13 | Propyl | 6.72 | 371.3 |
| 14 | Isopropyl | 6.84 | 371.3 |
| 15 | Butyl | 6.46 | 387.6 |
| 16 | Isobutyl | 6.54 | 387.6 |
| 17 | sec-Butyl | 6.58 | 387.6 |
| 18 | tert-Butyl | 6.62 | 387.6 |
These tables illustrate the variation in anticholinergic activity with structural modifications and provide the kind of quantitative data that forms the basis for developing QSAR models. The molecular volume is a key steric descriptor that shows a complex relationship with the pA₂ values, consistent with the findings of the LinBiExp model.
Advanced Analytical Chemistry and Characterization of Methantheline
Spectroscopic and Chromatographic Methods for Research-Grade Analysis
The structural elucidation and purity assessment of research-grade methantheline rely on a combination of sophisticated spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, functional groups, and the presence of any impurities.
Spectroscopic analysis is essential for confirming the identity and structure of the this compound molecule. Infrared (IR) spectroscopy is used to identify characteristic functional groups present in the compound. As a xanthene derivative, this compound's IR spectrum would show distinctive peaks, including those for the carbonyl group (C=O), C-O-C ether linkage, and aromatic C-H bonds. tandfonline.comtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. While specific research-grade spectra are proprietary, predicted ¹H NMR and ¹³C NMR data are available and serve as a reference for structural confirmation. Mass Spectrometry (MS) is used to determine the molecular weight and can help elucidate the structure through fragmentation patterns.
Chromatographic methods are employed to separate this compound from impurities and to quantify it. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. dss.go.th For instance, liquid chromatography has been adapted to analyze related compounds, and this compound bromide has been used as an internal standard in some assays, although potential interferences must be considered. dss.go.th Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analysis. The Food and Drug Administration (FDA) has documented screening methods for this compound bromide in combination with other substances, highlighting the role of chromatography in quality control. fda.gov
| Analytical Technique | Predicted Data/Observation | Purpose |
| GC-MS | Predicted spectrum splash10-0uk9-9611000000-3116f79dcd16074bb076 | Separation and identification based on mass-to-charge ratio. |
| ¹H NMR Spectroscopy | Predicted spectrum available | Provides information on the proton environment in the molecule. |
| ¹³C NMR Spectroscopy | Predicted spectrum available | Provides information on the carbon skeleton of the molecule. |
| Infrared (IR) Spectroscopy | Shows characteristic peaks for carbonyl, ether, and aromatic groups. tandfonline.comtandfonline.com | Identification of functional groups. |
| HPLC | Used for separation and quantification; this compound can serve as an internal standard. dss.go.th | Purity assessment and quantification. |
Development of Assays for In Vitro and Ex Vivo Quantification
The development of sensitive and specific assays for the quantification of this compound in biological samples is critical for preclinical and clinical research. These assays allow for the determination of the compound's concentration in in vitro systems (e.g., cell cultures) and ex vivo samples (e.g., plasma, tissues), which is fundamental for pharmacokinetic and pharmacodynamic studies.
In vitro assays are often employed in the early stages of research, for example, in high-throughput screening to identify the biological activity of compounds. biorxiv.org Rigorous assay development is necessary to ensure high quality and reliable results. biorxiv.org For therapeutic development, ex vivo quantification is essential. For example, a clinical study investigating the pharmacokinetics of this compound required a validated assay to measure its concentration in human plasma over time. In this study, researchers were able to determine key pharmacokinetic parameters, such as the maximum plasma concentration and elimination half-life, by collecting blood samples after administration and analyzing the plasma.
The data from these assays are vital for establishing a concentration-effect relationship. In one study, the measured plasma concentrations of this compound were directly correlated with its pharmacodynamic effects, such as the reduction in salivation. The development of such assays can also involve general methods for assessing a compound's effect on cell proliferation or other biological activities in malignant tissues contacted with the compound ex vivo.
| Pharmacokinetic Parameter | Finding from Watery Solution (SOL) Administration | Finding from Immediate-Release (IR) Tablet Administration |
| Maximum Plasma Concentration (Cmax) | Approx. 25 ng/ml | Approx. 25 ng/ml |
| Time to Cmax (Tmax) | 2.5–3 h | 2.5–3 h |
| Apparent Half-Life (t½) | Approx. 2 h | Approx. 2 h |
| Pharmacodynamic (PD) Equivalence | The PD effects of both forms were nearly equivalent, particularly for salivation. | Despite pharmacokinetic variability, major PD effects were equivalent to the solution. |
Isotope-Labeled this compound in Analytical Studies (e.g., Pharmacokinetic Research Tool)
Isotope labeling is a powerful tool in modern analytical chemistry and pharmacology, enabling precise quantification and metabolic tracking of drug compounds. In this technique, one or more atoms in the drug molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes.
Stable isotope-labeled this compound, such as this compound-d₃ bromide where three hydrogen atoms are replaced by deuterium (B1214612), serves as an ideal internal standard for quantification by mass spectrometry. Because it is chemically identical to the unlabeled compound but has a different mass, it can be added to a biological sample at a known concentration. During analysis, any sample loss or variation in instrument response will affect both the labeled and unlabeled compound equally, allowing for highly accurate quantification of the native drug. This is particularly valuable in pharmacokinetic studies where precise concentration measurements are essential.
Radioisotopic labeling, using isotopes like Carbon-14 (¹⁴C) or Tritium (³H), is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. Administering a radiolabeled version of a drug allows researchers to trace the path of the compound and its metabolites throughout the body, providing a complete picture of its disposition. While specific ADME studies for this compound are not detailed in the provided results, the use of labeled compounds is a cornerstone of drug development, with over 80% of existing drugs having been assessed in their labeled form.
| Isotope-Labeled Form | Type | Primary Application | Rationale |
| This compound-d₃ Bromide | Stable Isotope (Deuterium) | Internal standard for clinical mass spectrometry. | Chemically identical to the analyte but with a different mass, allowing for precise quantification by correcting for analytical variability. |
| ¹⁴C- or ³H-Methantheline (Hypothetical) | Radioisotope | ADME (Absorption, Distribution, Metabolism, Excretion) studies. | The radioactivity acts as a tracer to follow the drug and its metabolites through a biological system, enabling a complete mass balance analysis. |
Mechanistic Insights from Comparative Pharmacological Studies
Differentiation of Methantheline from Atropine (B194438) and Other Anticholinergics at the Receptor Level
This compound is a synthetic quaternary ammonium (B1175870) antimuscarinic compound that inhibits the actions of acetylcholine (B1216132) on muscarinic receptors. Its mechanism of action, while broadly classified as anticholinergic, exhibits notable differences when compared to the prototypical non-selective antagonist, atropine, and other agents in its class.
Atropine, a tertiary amine, acts as a competitive, non-selective antagonist across all five muscarinic receptor subtypes (M1-M5). It antagonizes the effects of acetylcholine at postganglionic parasympathetic neuroeffector sites. In contrast, this compound, a quaternary amine, is noted to influence parasympathetic nervous transmission more significantly through ganglionic blockade rather than by blocking peripheral muscarinic receptors, which is the primary site of action for atropine. This difference in primary site of action (ganglionic vs. postganglionic) is a key differentiator.
Furthermore, while many anticholinergic drugs are classified based on their selectivity for specific muscarinic receptor subtypes (e.g., M3 selectivity in drugs for overactive bladder), this compound demonstrates a general lack of subtype selectivity. Studies on human muscarinic receptors show that this compound binds with nanomolar affinity to all five subtypes. Its interaction is characterized as competitive, showing very strong negative allosteric cooperativity with acetylcholine, which functionally translates to competitive antagonism. Although it is largely non-selective, some research indicates a slight preference for the hM1 and hM4 subtypes in functional inhibition.
The quaternary ammonium structure of this compound means it is permanently charged, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system effects compared to tertiary amines like atropine.
Table 1: Key Mechanistic Differentiations Between this compound and Atropine
| Feature | This compound | Atropine |
|---|---|---|
| Chemical Structure | Quaternary Ammonium Compound | Tertiary Amine |
| Primary Site of Action | Greater effect at autonomic ganglia | Predominantly at peripheral postganglionic muscarinic receptors |
| Receptor Selectivity | Non-selective for M1-M5 subtypes, with slight functional preference for M1/M4 | Non-selective for M1-M5 subtypes |
| CNS Penetration | Poor, due to permanent positive charge | Readily crosses the blood-brain barrier |
| Mode of Antagonism | Competitive | Competitive |
Comparative Analysis of Receptor Binding Affinities and Functional Antagonism
The interaction of this compound with muscarinic acetylcholine receptors has been quantitatively characterized through receptor binding studies. These studies utilize radioligand binding assays to determine the affinity of the drug for specific receptor subtypes.
Research involving competition binding experiments with the classical muscarinic antagonist N-methylscopolamine ([³H]NMS) on human M1-M5 (hM1-hM5) receptors has elucidated this compound's binding profile. The analysis confirmed a competitive interaction at all five human muscarinic receptor subtypes. The binding affinities, expressed as logKi values, demonstrate nanomolar affinity across all subtypes, with only minor differences among them.
The functional antagonism of this compound was assessed by its ability to inhibit acetylcholine-induced receptor function. These studies yielded logKB values, which also indicated a competitive mode of action with a slight preference for inhibiting hM1 and hM4 receptor function.
Table 2: this compound Binding Affinities (logKi) and Functional Antagonism (logKB) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (logKi ± S.E.) | Functional Antagonism (logKB ± S.E.) |
|---|---|---|
| hM1 | 8.68 ± 0.14 | 9.53 ± 0.05 |
| hM2 | 8.27 ± 0.07 | 8.79 ± 0.06 |
| hM3 | 8.71 ± 0.15 | 8.43 ± 0.04 |
| hM4 | 8.25 ± 0.11 | 9.33 ± 0.05 |
| hM5 | 8.58 ± 0.07 | 8.80 ± 0.05 |
S.E. = Standard Error
The data show that this compound binds competitively and with high affinity to all five muscarinic receptor subtypes. The similarity in binding affinity values across the subtypes confirms its non-selective profile at the receptor binding level.
Mechanistic Studies on Absorption and Distribution in Pre-clinical Models
Pre-clinical studies, often using animal models, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. For a charged molecule like this compound, these studies provide critical insights into its membrane permeability and tissue disposition.
As a quaternary ammonium compound, this compound is a strong electrolyte that is permanently ionized at physiological pH. This characteristic generally leads to poor penetration of biological membranes and limits absorption. One proposed mechanism to overcome this barrier for ionic drugs is hydrophobic ion-pairing, where the charged drug molecule forms a neutral complex with an oppositely charged counter-ion. This neutral ion-pair is more lipophilic and can diffuse more readily across lipid membranes.
A pre-clinical study investigated this hypothesis with this compound using an isolated guinea pig ileum model. In the experiment, researchers attempted to enhance the lipid solubility of this compound by forming an ion-pair with trichloroacetate. Surprisingly, this enhancement of lipid solubility did not alter its cholinergic inhibitory activity. This finding led
Future Research Directions and Theoretical Considerations
Potential for Novel Drug Discovery Applications Beyond Current Scope
The unique structural characteristics of methantheline, particularly its xanthene core and quaternary ammonium (B1175870) group, suggest a potential for applications beyond its established gastrointestinal uses. solubilityofthings.comnih.gov Research is beginning to explore its utility in non-clinical areas and material science, driven by its chemical properties.
This compound's primary action is as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. However, the full spectrum of its biological activity is likely broader. The xanthene scaffold, a key feature of the this compound molecule, is found in many compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. researchgate.net This suggests that this compound and its derivatives could be investigated as lead compounds for new therapeutic areas.
Early research has indicated potential for this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by blocking acetylcholine receptors in the central nervous system. Furthermore, the structural similarities to other bioactive molecules hint at undiscovered interactions. For instance, some heterocyclic compounds are being explored for their role in modulating various cellular processes, and this compound's structure fits within this broad class of molecules. Future research could employ high-throughput screening and proteomics to identify novel binding partners and signaling pathways affected by this compound, potentially repositioning it for new indications.
Table 1: Potential Areas for Bioactivity Exploration of this compound and its Xanthene Scaffold
| Research Area | Rationale | Potential Application | Supporting Evidence |
|---|---|---|---|
| Neurological Disorders | Acts on acetylcholine receptors in the CNS. | Treatment for Alzheimer's and Parkinson's disease. | |
| Oncology | The xanthene scaffold is present in compounds with anticancer properties. | Development of novel anticancer agents. | researchgate.netresearchgate.net |
| Antimicrobial Therapy | Xanthene derivatives have shown antimicrobial effects. | Development of new antibacterial and antiviral drugs. | researchgate.net |
| Psychiatry | Potential to alleviate positive symptoms of schizophrenia. | Novel treatment approaches for neuropsychiatric diseases. | |
The ionic nature of this compound bromide, being a quaternary ammonium salt, gives it properties that are of interest in the fields of ionic liquids and material science. solubilityofthings.comdrugbank.com Ionic liquids are salts with low melting points that are considered "green" solvents due to their low vapor pressure and high thermal stability. researchgate.netijpsjournal.com this compound's structure, combining a bulky organic cation with a bromide anion, is characteristic of components used to form ionic liquids. solubilityofthings.comresearchgate.net
These properties could be exploited in several ways:
Green Chemistry: this compound-based ionic liquids could serve as novel, environmentally friendly solvents or catalysts for organic synthesis. solubilityofthings.comresearchgate.net
Material Science: The presence of the rigid xanthene and diphenyl groups can impart stability and specific functionalities to polymeric materials. solubilityofthings.comresearchgate.net This could be valuable in the development of new materials with tailored optical or electronic properties.
Drug Delivery: The ionic liquid form of a drug can enhance its solubility and skin permeability, offering potential for novel topical or transdermal delivery systems.
Exploration of Bioactivity with Undiscovered Biological Targets
Computational Biology and Chemoinformatics for Advanced Understanding
Computational approaches are becoming indispensable in modern pharmacology for predicting drug behavior and elucidating complex biological interactions. For this compound, these tools can provide insights that are difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations can model the dynamic interactions between a ligand like this compound and its receptor targets at an atomic level. While this compound is known to bind to muscarinic receptors, the precise binding kinetics and conformational changes induced upon binding are not fully understood. drugbank.com
MD simulations could be employed to:
Visualize the binding process of this compound to different muscarinic receptor subtypes (M1-M5).
Identify the key amino acid residues involved in the interaction, providing a basis for the rational design of more selective antagonists.
Simulate the influence of the cell membrane environment on receptor-ligand binding.
Compare the binding dynamics of this compound with other antimuscarinic agents like atropine (B194438) to understand differences in their pharmacological profiles. nih.gov
Insights from these simulations can guide the development of next-generation molecules with improved affinity and selectivity.
Chemoinformatics and quantitative structure-activity relationship (QSAR) models can predict the pharmacological and pharmacokinetic properties of this compound and its analogues. By correlating chemical structures with biological activities, these models can forecast a compound's efficacy and potential liabilities.
Table 2: Applications of Predictive Modeling in this compound Research
| Modeling Application | Purpose | Example | Supporting Evidence |
|---|---|---|---|
| Pharmacodynamic (PD) Modeling | Correlate plasma concentration with therapeutic or adverse effects. | A sigmoid Emax model successfully linked this compound plasma levels to its effect on salivation. | nih.gov |
| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | In silico tools can predict properties like water solubility, logP, and potential for drug-drug interactions. | drugbank.comdrugbank.com |
| Drug Repositioning | Identify new therapeutic uses by matching drug-induced profiles with disease signatures. | Computational algorithms are used to predict novel indications for existing drugs. |
| Virtual Screening | Screen large libraries of compounds for potential interaction with a biological target. | Shape-based virtual screening can identify molecules with similar biological activity. | |
These predictive tools can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost.
Molecular Dynamics Simulations of this compound-Receptor Interactions
Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Characterization
To further explore the pharmacology of this compound, sophisticated in vitro (cell-based) and ex vivo (tissue-based) models are essential. These models bridge the gap between simple biochemical assays and complex in vivo studies, offering a more biologically relevant context for investigation.
Future research can benefit from the development and application of models such as:
Receptor-Specific Cell Lines: Stably transfected cell lines expressing individual human muscarinic receptor subtypes (M1-M5) can be used to precisely characterize the affinity and functional activity of this compound at each subtype.
Primary Cell Cultures: Using primary human cells, such as hepatocytes for metabolism studies or peripheral blood mononuclear cells (PBMCs) for immunotoxicity screening, provides a more accurate reflection of human physiology.
Organ-on-a-Chip Models: Microfluidic devices that simulate the architecture and function of human organs (e.g., gut-on-a-chip) can be used to study the absorption and local effects of this compound in a dynamic, multi-cellular environment.
Xenograft Models: For exploring potential anticancer activities of this compound derivatives, in vivo xenograft models using human tumor cells implanted in immunocompromised mice are a standard approach.
Advanced In Vitro Toxicity Assays: Patch-clamp studies on hERG-expressing cells can assess the risk of cardiac arrhythmias, a critical safety checkpoint in drug development. In vitro assays using purified human erythrocyte acetylcholinesterase can also be used to study off-target effects. ncats.io
These advanced models will enable a more detailed and accurate characterization of this compound's pharmacological profile, facilitating the translation of research findings into potential clinical applications.
Exploration of Related Chemical Entities for Expanded Antimuscarinic Chemical Space
The development of this compound as a quaternary ammonium antimuscarinic agent paved the way for the exploration of structurally related compounds to refine efficacy, selectivity, and duration of action, thereby expanding the antimuscarinic chemical space. Research has primarily focused on modifying the quaternary ammonium head and the ester linkage to modulate pharmacokinetic and pharmacodynamic properties.
A prominent example of a structurally related entity is Propantheline (B1209224) . wileymicrositebuilder.com Propantheline bromide is the diisopropyl analogue of this compound, differing by the substitution of ethyl groups with isopropyl groups on the quaternary nitrogen. wileymicrositebuilder.comresearchgate.net This modification results in significantly increased antimuscarinic activity, with some studies suggesting it is up to five times more potent than this compound. wileymicrositebuilder.comresearchgate.net Furthermore, propantheline exhibits a longer duration of action and a comparatively favorable side-effect profile, which made it a preferred therapeutic alternative in some clinical applications. wileymicrositebuilder.com The exploration of such simple alkyl substitutions demonstrates a successful strategy to enhance potency within this chemical class.
Further expansion of the chemical space has been driven by the "soft drug" design concept. This approach aims to create therapeutically active compounds that undergo predictable and controlled metabolic inactivation to non-toxic moieties, thereby reducing systemic side effects. ufl.edu Soft drug analogs of propantheline have been synthesized, which, by extension, represent a logical evolution of the this compound scaffold. ufl.edu These analogs were designed for facile enzymatic hydrolysis, leading to a shorter systemic duration of action and potentially improved safety. ufl.edu For instance, analogs were developed by quaternizing different amine groups with the chloromethyl ester of 9-methylxanthene-9-carboxylic acid. ufl.edu These compounds displayed potent anticholinergic activity, in some cases equipotent to propantheline, but with a significantly shorter duration of effect, validating the soft drug approach. ufl.edu
The core scaffold of this compound, xanthene-9-carboxylic acid , has also been utilized as a building block for the synthesis of a wide array of derivatives with diverse biological activities, demonstrating its versatility. tandfonline.com Although not all were developed as antimuscarinics, this research highlights the potential of the xanthene moiety in generating chemical diversity. For example, various sulfonamide and carboxamide derivatives of the xanthene ring system have been synthesized and investigated for other therapeutic properties. tandfonline.com Additionally, other bulky quaternary ammonium compounds, such as tridihexethyl , have been studied alongside this compound and propantheline, indicating a broader interest in this class of molecules for their anticholinergic effects.
Table 1: Related Chemical Entities to this compound
| Compound Name | Structural Relationship to this compound | Key Research Finding |
|---|---|---|
| Propantheline | Diisopropyl analogue of this compound. wileymicrositebuilder.comresearchgate.net | Exhibits up to five times the antimuscarinic activity of this compound and a longer duration of action. wileymicrositebuilder.comresearchgate.net |
| Soft Drug Analogs | Based on the propantheline structure, designed for controlled hydrolytic decomposition. ufl.edu | Maintain high anticholinergic potency with reduced systemic toxicity due to rapid inactivation to non-toxic metabolites. ufl.edu |
| Tridihexethyl | A structurally related bulky quaternary ammonium antimuscarinic compound. | Studied in conjunction with this compound for its transport properties and hydrophobic interactions. |
| Xanthene-9-carboxylic acid derivatives | Compounds synthesized using the core xanthene scaffold of this compound. tandfonline.commdpi.com | The scaffold is a versatile starting point for creating diverse molecules with various biological activities, including antiallergic and anti-inflammatory properties. tandfonline.commdpi.com |
Unexplored Biosynthetic or Biotransformation Pathways (if applicable to non-human systems)
This compound is a synthetic compound, and therefore, no natural biosynthetic pathways exist. Its metabolism in humans is known to proceed primarily through enzymatic hydrolysis of the ester bond, yielding the inactive metabolites xanthene-9-carboxylic acid and a quaternary ammonium alcohol. medsafe.govt.nz This hydrolytic degradation is a common pathway for ester-containing drugs.
However, the biotransformation of this compound in non-human systems, particularly by microorganisms, remains a largely unexplored area. The study of microbial metabolism of xenobiotics can reveal novel enzymatic reactions and degradation pathways not observed in mammals. Quaternary ammonium compounds (QACs) as a class have been shown to be biodegradable by certain bacterial strains. nih.gov Research into the microbial metabolism of QAC-based disinfectants indicates that bacteria can utilize these compounds as a source of carbon and energy. nih.gov
Theoretically, bacteria could metabolize this compound through several unexplored pathways:
N-Dealkylation: Microorganisms are known to possess enzymes capable of cleaving alkyl groups from nitrogen atoms. nih.gov This would involve the removal of the methyl or ethyl groups from the quaternary nitrogen of this compound, a process that would significantly alter its chemical properties and biological activity.
β-Oxidation: The ethyl groups on the quaternary nitrogen could potentially undergo β-oxidation, a common metabolic pathway for alkyl chains. nih.gov
Aromatic Ring-Hydroxylation: The xanthene ring system, while generally stable, could be a target for microbial hydroxylases. The introduction of hydroxyl groups onto the aromatic rings would be a first step towards ring cleavage and further degradation.
Esterase Specificity: While hydrolysis is a known metabolic route, the specificities of microbial esterases could differ significantly from human hepatic esterases. Some microorganisms might exhibit a high capacity for hydrolyzing the bulky xanthene-9-carboxylate ester of this compound, making them potentially useful for bioremediation applications. nih.govlumiprobe.com
These potential biotransformation pathways in non-human systems are currently theoretical for this compound itself. Investigating the interaction of this compound with various microbial communities, such as those found in soil or wastewater treatment facilities, could elucidate these novel metabolic routes. nih.gov Such research would not only expand our fundamental understanding of microbial xenobiotic metabolism but could also lead to the development of bioremediation strategies for QACs.
Q & A
Basic Research Questions
Q. What experimental models are best suited for elucidating Methantheline’s anticholinergic mechanism of action?
- Methodological Answer: In vivo models (e.g., rodent gastrointestinal motility assays) and in vitro models (e.g., radioligand binding assays using muscarinic receptor subtypes) are foundational. Validate using dose-response curves and receptor specificity tests (e.g., atropine as a competitive antagonist control). Ensure reproducibility by documenting animal strain, cell line origins, and assay conditions (e.g., pH, temperature) .
Q. How can researchers standardize pharmacokinetic studies for this compound across heterogeneous populations?
- Methodological Answer: Use population pharmacokinetic (PopPK) modeling to account for variability in metabolism and clearance. Incorporate covariates like age, renal function, and cytochrome P450 activity. Validate via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements, ensuring calibration curves meet FDA bioanalytical guidelines .
Q. What statistical methods are appropriate for analyzing dose-dependent adverse effects in this compound trials?
- Methodological Answer: Apply logistic regression for binary outcomes (e.g., presence/absence of dry mouth) and Kaplan-Meier survival analysis for time-to-event data (e.g., onset of tachycardia). Adjust for confounding variables using multivariate models and report effect sizes with 95% confidence intervals .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s efficacy between preclinical and clinical studies?
- Methodological Answer: Conduct systematic reviews to identify gaps in translational relevance (e.g., species-specific receptor expression differences). Use meta-regression to assess covariates like dosing regimens or outcome measurement tools. Validate preclinical findings with human tissue-based models (e.g., organoids) to bridge the translational divide .
Q. What experimental designs can isolate this compound’s direct effects from parasympathetic rebound in long-term studies?
- Methodological Answer: Implement crossover trials with washout periods to control for rebound hyperacidity. Use placebo-controlled, double-blinded designs and measure biomarkers like gastric pH and serum acetylcholine levels. Apply mixed-effects models to distinguish acute vs. chronic responses .
Q. How can computational modeling predict this compound’s off-target interactions with non-muscarinic receptors?
- Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) to screen against structural databases (e.g., PDB). Validate predictions with functional assays (e.g., calcium flux in HEK293 cells expressing orphan GPCRs). Use cheminformatics tools (e.g., SwissADME) to assess physicochemical feasibility .
Q. What strategies resolve heterogeneity in meta-analyses of this compound’s impact on gastrointestinal motility disorders?
- Methodological Answer: Stratify studies by diagnostic criteria (e.g., Rome IV vs. older criteria) and apply random-effects models to quantify heterogeneity (I² statistic). Perform subgroup analyses for patient demographics (e.g., diabetic vs. idiopathic gastroparesis). Sensitivity analyses should exclude outlier studies with high bias risk .
Q. How do researchers validate novel biomarkers for this compound’s therapeutic monitoring in real-world cohorts?
- Methodological Answer: Use receiver operating characteristic (ROC) curves to assess biomarker sensitivity/specificity (e.g., salivary acetylcholine vs. clinical symptom scores). Validate in prospective cohorts with longitudinal sampling. Apply machine learning (e.g., LASSO regression) to identify multi-biomarker panels .
Methodological Considerations for Data Reporting
- Reproducibility : Document batch numbers for this compound compounds, solvent preparation protocols, and instrument calibration logs .
- Ethical Compliance : For human studies, explicitly state IRB approval and inclusion/exclusion criteria (e.g., avoiding anticholinergic polypharmacy) .
- Data Transparency : Publish raw datasets (e.g., electrophysiology traces) in repositories like Figshare, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
